N-Desethyl Sunitinib Maleate is derived from the metabolic processes of Sunitinib Malate within the human body. It is classified as a tyrosine kinase inhibitor, which acts by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. The chemical structure of N-Desethyl Sunitinib Maleate includes a diethylamino group, contributing to its biological activity.
N-Desethyl Sunitinib is synthesized through the metabolic pathway of Sunitinib, primarily involving the enzymatic action of cytochrome P450 enzymes. The synthesis can also be achieved through chemical methods that replicate these metabolic processes. One common approach involves the use of high-performance liquid chromatography (HPLC) for purification and quantification, ensuring high yields and purity levels.
The synthesis typically requires:
The molecular formula for N-Desethyl Sunitinib Maleate is , with a molecular weight of approximately 371.45 g/mol. The compound features:
The compound exhibits a complex three-dimensional structure that facilitates its interaction with target proteins involved in cancer cell proliferation.
N-Desethyl Sunitinib Maleate undergoes various chemical reactions, primarily involving:
These reactions can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to monitor structural changes and confirm identity.
The mechanism of action for N-Desethyl Sunitinib Maleate involves:
Pharmacokinetic studies indicate that N-Desethyl Sunitinib has similar pharmacological effects as its parent compound, with an extended half-life that enhances its therapeutic potential.
N-Desethyl Sunitinib Maleate exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems.
N-Desethyl Sunitinib Maleate is primarily used in:
Systematic Name: (Z)-N-(2-(ethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide maleateSynonyms: SU-12662 hydrochloride, SU 12662, N-desethylsunitinib hydrochloride [2] [6] [8]CAS Registry Number: 356068-97-8 (free base); 356068-94-5 (maleate salt) [6] [9]Molecular Formula: Free base: C₂₀H₂₃FN₄O₂; Salt: C₂₀H₂₃FN₄O₂·C₄H₄O₄ [3] [9]Molecular Weight: Free base: 370.42 g/mol; Maleate salt: 490.51 g/mol [3] [9]
The core structure retains the 5-fluoro-2-oxoindoline scaffold and pyrrole carboxamide motif of sunitinib but lacks one ethyl group (–CH₂CH₃) from the parent compound’s diethylamino moiety. This dealkylation yields a secondary amine (ethylamino group), altering its polarity and hydrogen-bonding capacity. The Z-configuration (syn isomer) around the exocyclic double bond linking the indolinone and pyrrole rings is conserved, which is critical for target binding [6] [8].
Solubility:
Stability:
Crystallography:
Table 1: Physicochemical Profile of N-Desethyl Sunitinib Maleate
Property | Value/Characteristic |
---|---|
Appearance | White to beige crystalline powder |
Solubility in DMSO | ≥2 mg/mL (clear solution upon warming) |
Storage Conditions | Desiccated at 2–8°C (solid); –80°C (DMSO solutions) |
Spectral Signatures (FT-IR) | N–H stretch: 3250 cm⁻¹; C=O stretch: 1715 cm⁻¹ |
Structural Differences:
Pharmacokinetic Behavior:
Target Binding:
Table 2: Structural and Functional Comparison with Sunitinib Malate
Parameter | Sunitinib Malate | N-Desethyl Sunitinib |
---|---|---|
Core Structure | Diethylaminoethyl side chain | Monoethylaminoethyl side chain |
Molecular Weight | 532.56 g/mol (malate salt) | 490.51 g/mol (maleate salt) |
Plasma Contribution* | 42% of total activity | 24% of total activity |
Key Metabolic Pathway | CYP3A4 (N-deethylation) | Further oxidation to N-oxide |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: